molecular formula C11H15N3O2 B12980418 Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate

Cat. No.: B12980418
M. Wt: 221.26 g/mol
InChI Key: IPVRCMBVCAHHPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-tubercular agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazine derivatives, which are characterized by their pyrazine ring structure. The presence of the piperidine moiety enhances its pharmacological profile. The general structure can be represented as follows:

Chemical Structure C12H16N2O2\text{Chemical Structure }C_{12}H_{16}N_2O_2

Antimicrobial Activity

In Vitro Evaluation
The antimicrobial properties of this compound have been evaluated against various bacterial strains. A study reported that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

CompoundMIC (µg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Derivative 7b0.25Staphylococcus epidermidis
Derivative 100.30Escherichia coli

Anti-Tubercular Activity

This compound has also been investigated for its anti-tubercular effects, particularly against Mycobacterium tuberculosis. Research indicates that pyrazine derivatives can inhibit the growth of this pathogen through various mechanisms.

Case Study
A recent study synthesized several substituted pyrazine derivatives, including this compound, and tested their efficacy against Mycobacterium tuberculosis H37Ra. The most promising compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating strong anti-tubercular activity .

Table 2: Anti-Tubercular Activity of Selected Compounds

CompoundIC50 (µM)IC90 (µM)
This compound1.35 - 2.18Not specified
Compound 6e1.5040.32
Compound 7e2.00Not specified

The mechanism by which this compound exerts its biological effects involves interaction with specific bacterial enzymes and pathways critical for survival and replication. For instance, studies have shown that certain analogs can inhibit key metabolic pathways in Mycobacterium tuberculosis, leading to bacterial cell death .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 6-piperidin-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-7-12-8-10(13-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3

InChI Key

IPVRCMBVCAHHPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=N1)N2CCCCC2

Origin of Product

United States

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